

A Technical Guide to High-Purity Sodium Acetate-d3 for Pharmaceutical Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium acetate-d3

Cat. No.: B083266

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

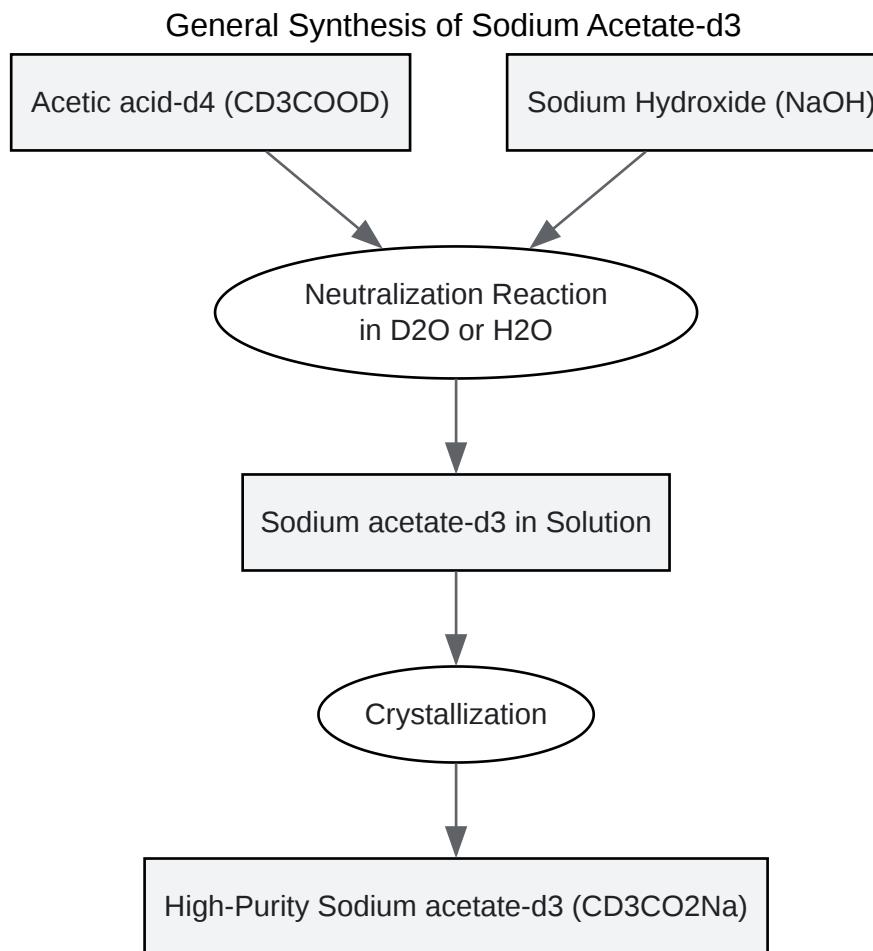
This in-depth technical guide provides a comprehensive overview of high-purity **Sodium acetate-d3** (CD_3CO_2Na), a stable isotope-labeled compound essential for various applications in pharmaceutical research and development. This document details commercial supplier specifications, synthesis, quality control, and key experimental applications, including its use in metabolic flux analysis and as an internal standard in bioanalytical studies.

Commercial Suppliers and Specifications

High-purity **Sodium acetate-d3** is available from several reputable suppliers who specialize in stable isotope-labeled compounds. The quality and specifications of the product are critical for ensuring the accuracy and reproducibility of experimental results. Below is a comparative summary of typical product specifications from leading commercial vendors.

Table 1: Comparison of Commercial Supplier Specifications for High-Purity **Sodium Acetate-d3**

Specification	Sigma-Aldrich (Merck)	Cambridge Isotope Laboratories, Inc.	Apollo Scientific	Pharmaffiliates
Product Name	Sodium acetate-d3	Sodium acetate (D3, 99%)	Sodium Acetate-D3	Sodium Acetate-d3
CAS Number	39230-37-0	39230-37-0[1]	39230-37-0[2]	39230-37-0
Molecular Formula	CD3CO2Na	CD3COONa[1]	Not Specified	C2D3NaO2
Molecular Weight	85.05	85.05[1]	Not Specified	85.05
Isotopic Purity	99 atom % D	99% (D)[1]	>99.0 Atom % D[2]	Not Specified
Chemical Purity	Not Specified	98%[1]	Not Specified	Not Specified
Physical Form	Crystals[3]	Individual	Not Specified	White Solid
Storage	Not Specified	Room temperature, away from light and moisture[1]	Not Specified	2-8°C Refrigerator[4]
Applications	NMR, bio NMR, protein expression	Metabolomics, MS/MS Standards, Proteomics[1]	Not Specified	Labeled analogue for various uses


Synthesis and Quality Control

The synthesis of high-purity **Sodium acetate-d3** is a straightforward acid-base reaction, followed by purification to ensure high isotopic enrichment and chemical purity.

General Synthesis Pathway

The most common method for synthesizing **Sodium acetate-d3** involves the neutralization of Acetic acid-d4 with a sodium base, such as sodium hydroxide or sodium carbonate. The

reaction is typically performed in an aqueous solution, followed by evaporation of the solvent and crystallization of the product.

[Click to download full resolution via product page](#)

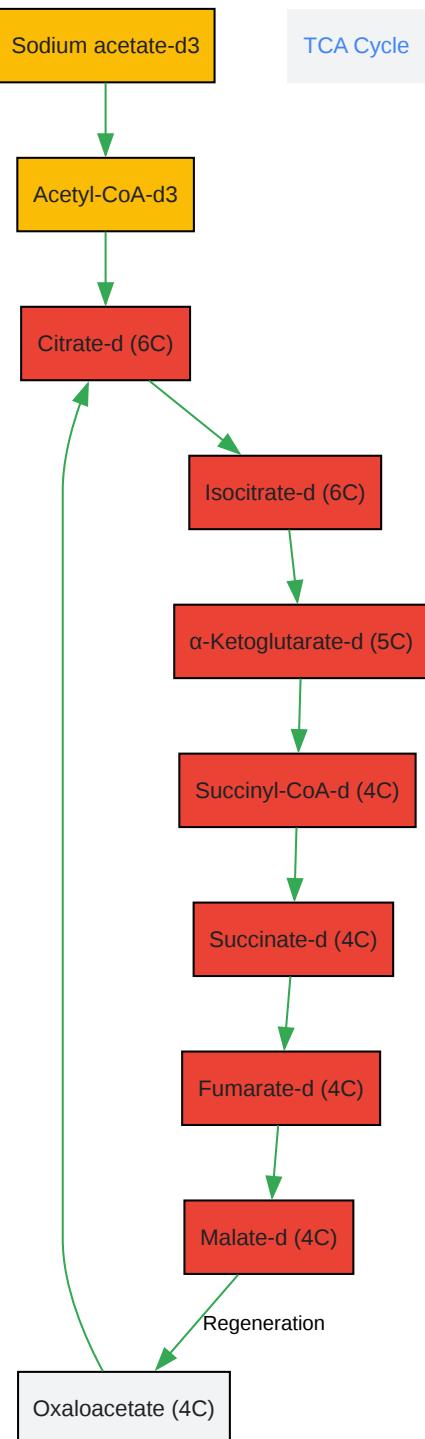
A simplified diagram of the synthesis of **Sodium acetate-d3**.

A typical procedure involves dissolving Acetic acid-d4 in water and slowly adding a stoichiometric amount of sodium hydroxide while stirring.[5] The reaction is exothermic and may require cooling. After the reaction is complete, the water is removed by evaporation, and the resulting **Sodium acetate-d3** is purified by recrystallization.[5]

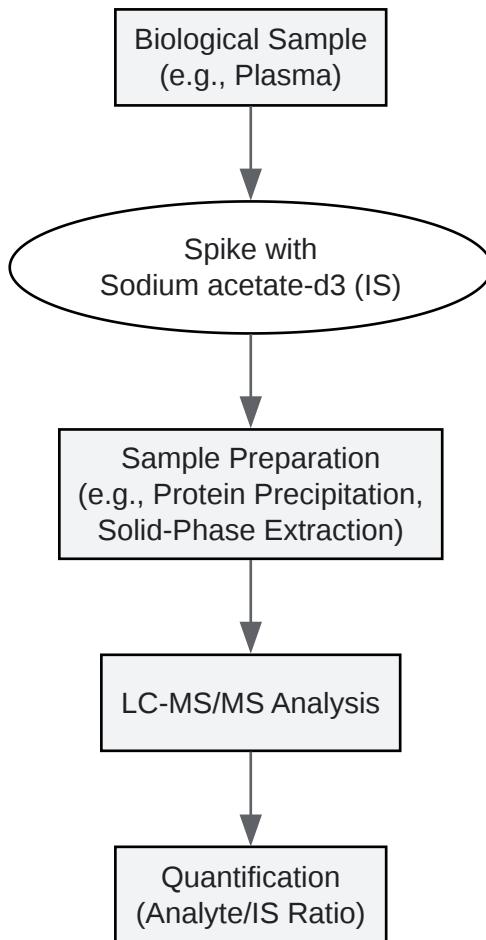
Quality Control Methods

Ensuring the high purity of **Sodium acetate-d3** is critical for its intended applications. The primary analytical techniques used for quality control are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR is used to confirm the absence of protons in the methyl group, thereby verifying the high isotopic enrichment. For a high-purity sample, the characteristic singlet of the methyl protons of sodium acetate (around 1.9 ppm) should be absent or significantly diminished.
- Mass Spectrometry (MS): MS is employed to confirm the molecular weight and isotopic distribution of the final product. The mass spectrum should show a parent ion corresponding to the deuterated acetate anion (m/z 62), confirming the presence of three deuterium atoms.


Applications in Pharmaceutical Research and Drug Development

Sodium acetate-d3 is a versatile tool in pharmaceutical research, primarily used for metabolic labeling studies and as an internal standard for quantitative bioanalysis.


Metabolic Flux Analysis

Stable isotope tracing with labeled compounds like **Sodium acetate-d3** is a powerful technique to investigate metabolic pathways.^[6] When introduced into a biological system, the deuterated acetate is converted to Acetyl-CoA-d3, which then enters central carbon metabolism, most notably the Tricarboxylic Acid (TCA) cycle.^[6] By tracking the incorporation of deuterium into downstream metabolites using mass spectrometry, researchers can quantify the rates (fluxes) of metabolic pathways.^[7] This is crucial for understanding the metabolic reprogramming in diseases like cancer and for evaluating the mechanism of action of drugs that target metabolic pathways.^[6]

Incorporation of Deuterated Acetate into the TCA Cycle

Workflow for Bioanalysis using a Deuterated Internal Standard

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. How to Make Sodium Acetate From Household Ingredients : 6 Steps (with Pictures) - Instructables [instructables.com]

- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Internal Standards in LC-MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. [Amasci.net](http://amasci.net) - Sodium acetate synthesis [amasci.net]
- 6. Bioanalysis of plasma acetate levels without derivatization by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to High-Purity Sodium Acetate-d3 for Pharmaceutical Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083266#commercial-suppliers-of-high-purity-sodium-acetate-d3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com